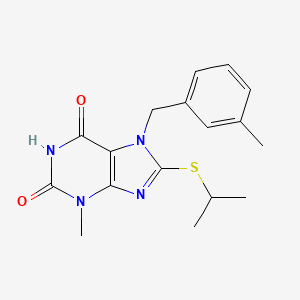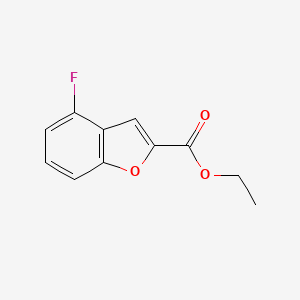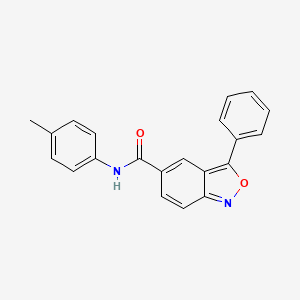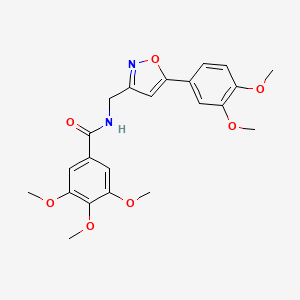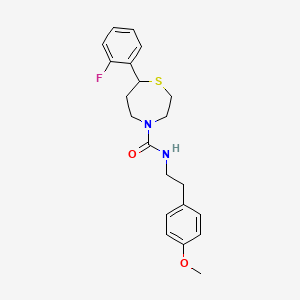
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepine derivatives. It has been found to have potential applications in the field of scientific research due to its unique properties.
作用机制
The exact mechanism of action of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This suggests that it may have anxiolytic and antipsychotic properties.
Biochemical and Physiological Effects
Studies have shown that 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide can modulate various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This may contribute to its anxiolytic and antipsychotic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high binding affinity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and for the development of novel drugs targeting them. However, one of the limitations of using this compound is its relatively low solubility in water. This may pose challenges in certain experimental setups and may require the use of organic solvents.
未来方向
There are several potential future directions for the research on 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide. One possible direction is the development of novel drugs targeting the serotonin 5-HT1A and 5-HT7 receptors and the dopamine D2 receptor based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as anxiety disorders, schizophrenia, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.
合成方法
The synthesis of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluorobenzaldehyde, 4-methoxyphenethylamine, and 1,4-thiazepane-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the final product. The purity of the product can be enhanced through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide has been found to have potential applications in various fields of scientific research, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards certain receptors, such as the serotonin 5-HT1A and 5-HT7 receptors, and the dopamine D2 receptor. This makes it a promising candidate for the development of novel drugs targeting these receptors.
属性
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJWYICWAYKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
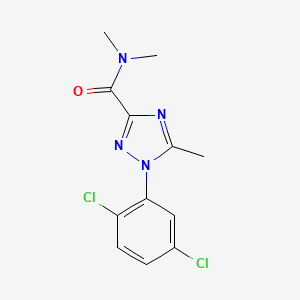
![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)
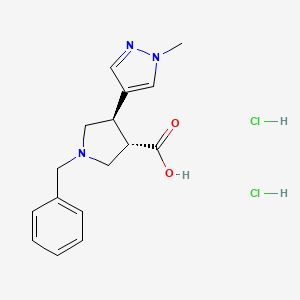
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)
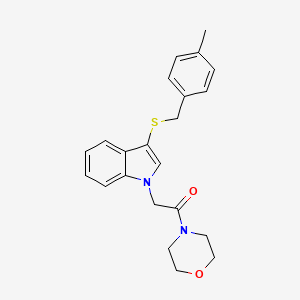
![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)
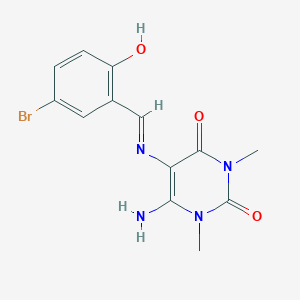
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
